molecular formula C5H12ClNO2 B13656530 Piperidine-3,3-diol hydrochloride

Piperidine-3,3-diol hydrochloride

Cat. No.: B13656530
M. Wt: 153.61 g/mol
InChI Key: VEFJQBSCBRUGFG-UHFFFAOYSA-N
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Description

Piperidine-3,3-diol hydrochloride is a nitrogen-containing heterocyclic compound. It features a six-membered ring with two hydroxyl groups attached to the third carbon atom and a hydrochloride group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,3-diol hydrochloride typically involves the hydrogenation of pyridine derivativesThis can be achieved through various catalytic hydrogenation processes using catalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions. These methods allow for the efficient and scalable synthesis of the compound, ensuring high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3,3-diol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted piperidines, piperidinones, and various functionalized derivatives .

Scientific Research Applications

Piperidine-3,3-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine-3,3-diol hydrochloride involves its interaction with various molecular targets. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression. The compound may also induce apoptosis through caspase-dependent pathways .

Comparison with Similar Compounds

Uniqueness: Piperidine-3,3-diol hydrochloride is unique due to the presence of two hydroxyl groups at the third carbon atom, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other piperidine derivatives and enhances its potential for various applications .

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

piperidine-3,3-diol;hydrochloride

InChI

InChI=1S/C5H11NO2.ClH/c7-5(8)2-1-3-6-4-5;/h6-8H,1-4H2;1H

InChI Key

VEFJQBSCBRUGFG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)(O)O.Cl

Origin of Product

United States

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